Methyl 5-oxoheptanoate

Übersicht

Beschreibung

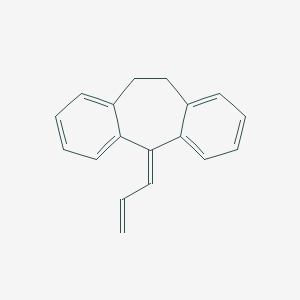

“Methyl 5-oxoheptanoate” is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base .Molecular Structure Analysis

The molecular structure of “Methyl 5-oxoheptanoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 5-oxoheptanoate” is a compound with a molecular formula of C8H14O3 . Its average mass is 158.195 Da and its monoisotopic mass is 158.094299 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

Methyl 5-oxoheptanoate: is utilized in the synthesis of various pharmaceutical compounds due to its reactive keto group. It can undergo condensation reactions to form intermediates for drugs with potential diuretic properties . This compound’s versatility in forming carbon-carbon bonds makes it valuable in creating complex molecular structures found in many therapeutic agents.

Organic Synthesis

In organic chemistry, Methyl 5-oxoheptanoate serves as a building block for the synthesis of cyclic compounds. For instance, it can be transformed into 2-Methyl-1,3-cyclohexanedione through cyclization, which is a key intermediate in the synthesis of fragrances and flavors .

Green Solvent Production

The compound is also a precursor in the production of green solvents like Rhodiasolv PolarClean . These solvents are designed to be non-toxic and environmentally friendly, offering a sustainable alternative to traditional organic solvents used in industrial processes .

Wirkmechanismus

Target of Action

Methyl 5-oxoheptanoate is a chemical compound with the molecular formula C8H14O3

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the bodyThese properties significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

methyl 5-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMIBFCIVOXHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of asymmetric Michael addition in the context of methyl 5-oxoheptanoate synthesis?

A: Asymmetric Michael addition is a powerful tool in organic synthesis, enabling the creation of chiral centers with high enantioselectivity. In the research paper, novel chiral pincer palladium complexes, bearing a hexahydro-1H-pyrrolo[1,2-c]imidazolone unit, were designed and employed as catalysts for this reaction. [] This resulted in the successful synthesis of isopropyl 2-cyano-2-methyl-5-oxoheptanoate, a derivative of methyl 5-oxoheptanoate, with impressive enantioselectivity (up to 83% ee). [] This achievement underscores the potential of these chiral catalysts in developing efficient routes for synthesizing enantiomerically enriched compounds like methyl 5-oxoheptanoate, which could have implications for pharmaceutical and other fine chemical industries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)